molecular formula C14H14N2O4S4 B11524230 3-[(2Z)-2-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-benzothiazol-3(2H)-yl]propane-1-sulfonic acid

3-[(2Z)-2-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-benzothiazol-3(2H)-yl]propane-1-sulfonic acid

Cat. No.: B11524230
M. Wt: 402.5 g/mol
InChI Key: WFDCJWFAOPTBSO-QBFSEMIESA-N
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Description

3-{2-[(5Z)-3-METHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL}PROPANE-1-SULFONIC ACID is a complex organic compound with a unique structure that includes a thiazolidine ring, a benzothiazole ring, and a sulfonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[(5Z)-3-METHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL}PROPANE-1-SULFONIC ACID typically involves multiple steps, starting with the preparation of the thiazolidine and benzothiazole intermediates. These intermediates are then coupled under specific conditions to form the final compound. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-{2-[(5Z)-3-METHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL}PROPANE-1-SULFONIC ACID can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different thiazolidine derivatives.

    Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and efficiency.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

3-{2-[(5Z)-3-METHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL}PROPANE-1-SULFONIC ACID has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{2-[(5Z)-3-METHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL}PROPANE-1-SULFONIC ACID involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes, such as inhibition of cell growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine derivatives: Compounds with similar thiazolidine rings but different substituents.

    Benzothiazole derivatives: Compounds with benzothiazole rings and various functional groups.

    Sulfonic acid derivatives: Compounds with sulfonic acid groups attached to different organic frameworks.

Uniqueness

3-{2-[(5Z)-3-METHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL}PROPANE-1-SULFONIC ACID is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H14N2O4S4

Molecular Weight

402.5 g/mol

IUPAC Name

3-[(2Z)-2-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-1,3-benzothiazol-3-yl]propane-1-sulfonic acid

InChI

InChI=1S/C14H14N2O4S4/c1-15-12(17)11(23-14(15)21)13-16(7-4-8-24(18,19)20)9-5-2-3-6-10(9)22-13/h2-3,5-6H,4,7-8H2,1H3,(H,18,19,20)/b13-11-

InChI Key

WFDCJWFAOPTBSO-QBFSEMIESA-N

Isomeric SMILES

CN1C(=O)/C(=C/2\N(C3=CC=CC=C3S2)CCCS(=O)(=O)O)/SC1=S

Canonical SMILES

CN1C(=O)C(=C2N(C3=CC=CC=C3S2)CCCS(=O)(=O)O)SC1=S

Origin of Product

United States

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